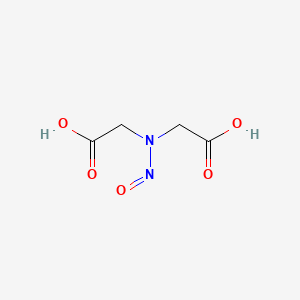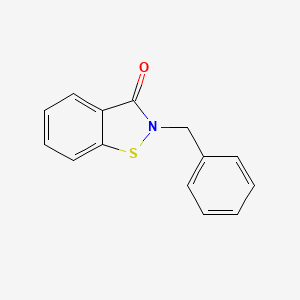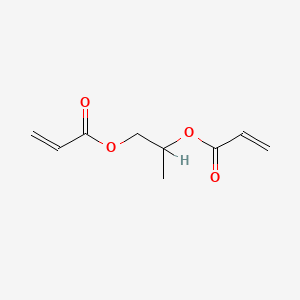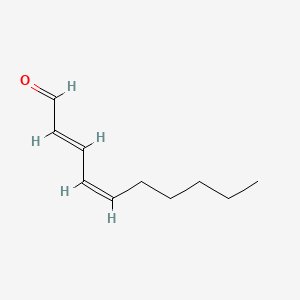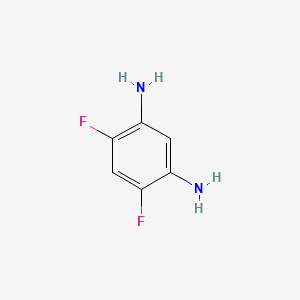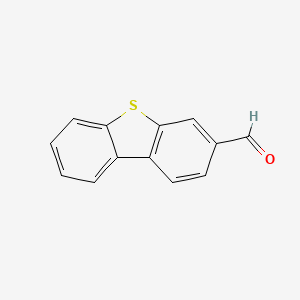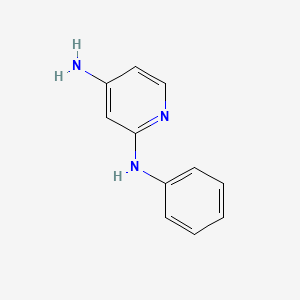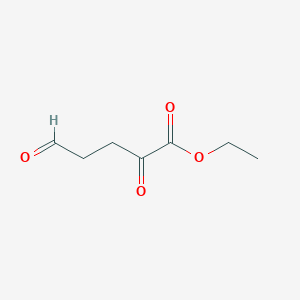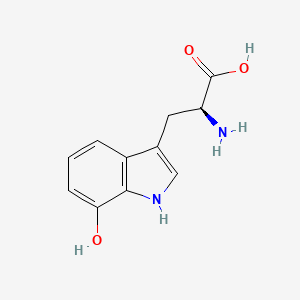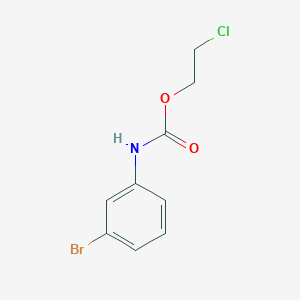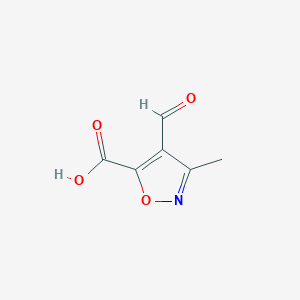
4-Formyl-3-methylisoxazole-5-carboxylic acid
Descripción general
Descripción
4-Formyl-3-methylisoxazole-5-carboxylic acid is a chemical compound with the formula C6H5NO4 and a molecular weight of 155.11 . It is used in research and has potential applications in various fields .
Molecular Structure Analysis
The molecular structure of 4-Formyl-3-methylisoxazole-5-carboxylic acid can be represented by the SMILES stringO=C(C1=C(C=O)C(C)=NO1)O . Further analysis of the molecular structure can provide insights into its reactivity and potential applications. Chemical Reactions Analysis
4-Formyl-3-methylisoxazole-5-carboxylic acid can participate in various chemical reactions. For instance, it can be used as a reactant for Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions . It can also be used in the preparation of aminopyrazole amide derivatives as Raf kinase inhibitors in melanoma cells and in the preparation of trifluoromethoxyphenyl (thiazolyl)pyrroles and other heterocycle-bearing polyfunctionalized pyrroles via chain heterocyclization .Physical And Chemical Properties Analysis
4-Formyl-3-methylisoxazole-5-carboxylic acid is a solid at room temperature . It has a molecular weight of 155.11 .Aplicaciones Científicas De Investigación
Synthesis of Derivatives
4-Formyl-3-methylisoxazole-5-carboxylic acid is involved in the synthesis of various derivatives, which have potential applications in different scientific areas. For instance, the synthesis of isoxazole- and oxazole-4-carboxylic acids derivatives has been achieved through controlled isomerization processes, highlighting the compound's versatility in chemical synthesis (Serebryannikova et al., 2019). Additionally, the compound has been utilized in the synthesis of 5-substituted isoxazole-4-carboxylic esters, which are valuable for biomimetic synthesis approaches (Moorthie et al., 2007).
Thermal Isomerization Studies
Thermal isomerization of the isoxazole ring in derivatives of 4-Formyl-3-methylisoxazole-5-carboxylic acid has been a subject of research. Studies have explored the mass spectra of various compounds in this category, shedding light on their thermal properties and stability (Zhigulev et al., 1974).
Insights into Bromination Processes
Research has also delved into the bromination of methyl groups in related compounds, which is crucial for synthesizing 3-aryl-5-formyl-isoxazole-4-carboxylate. These studies contribute to the understanding of the chemical behavior and potential applications of these compounds (Roy et al., 2004).
Tautomerism and Basicity Studies
The tautomerism of heteroaromatic compounds with five-membered rings, including derivatives of 4-Formyl-3-methylisoxazole-5-carboxylic acid, has been studied. Such research provides insights into the basicity and acid properties of these compounds, which are essential for various chemical reactions (Boulton & Katritzky, 1961).
Immunological Activity
Some derivatives of 4-Formyl-3-methylisoxazole-5-carboxylic acid have been synthesized and evaluated for their potential immunotropic activity. This research underscores the compound's relevance in developing immunologically active substances (Ryng et al., 1999).
Synthesis of Carboxamides
The compound has been used in the synthesis of various carboxamides, indicating its utility in the creation of diverse chemical structures. This synthesis contributes to the expanding library of chemical entities for potential applications (Martins et al., 2002).
Lithiation and Heterocyclic Studies
Research into the lithiation of heteroaromatic compounds, including those derived from 4-Formyl-3-methylisoxazole-5-carboxylic acid, has provided valuable insights into the formation of various acids and derivatives through different reaction pathways (Micetich, 1970).
X-Ray Crystallography and Computational Studies
The compound has also been the focus of X-ray crystallography and computational studies, which aid in understanding its structural properties and potential for development as an antibacterial or antifungal agent (Jezierska et al., 2003).
Safety And Hazards
Direcciones Futuras
The future directions for 4-Formyl-3-methylisoxazole-5-carboxylic acid could involve further exploration of its potential applications in drug discovery and development, particularly given its role in the synthesis of aminopyrazole amide derivatives as Raf kinase inhibitors . Additionally, the development of more eco-friendly synthetic strategies for isoxazole derivatives, including 4-Formyl-3-methylisoxazole-5-carboxylic acid, is a promising area of research .
Relevant Papers The relevant papers for 4-Formyl-3-methylisoxazole-5-carboxylic acid include those discussing the synthesis of isoxazole derivatives , the preparation of aminopyrazole amide derivatives , and the development of metal-free synthetic routes . These papers provide valuable insights into the properties and potential applications of 4-Formyl-3-methylisoxazole-5-carboxylic acid. Further analysis of these papers could yield more detailed information.
Propiedades
IUPAC Name |
4-formyl-3-methyl-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO4/c1-3-4(2-8)5(6(9)10)11-7-3/h2H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNONMTUKUIPNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70599693 | |
| Record name | 4-Formyl-3-methyl-1,2-oxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70599693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Formyl-3-methylisoxazole-5-carboxylic acid | |
CAS RN |
256473-81-1 | |
| Record name | 4-Formyl-3-methyl-1,2-oxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70599693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

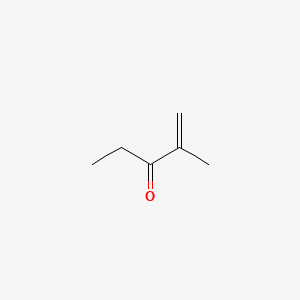
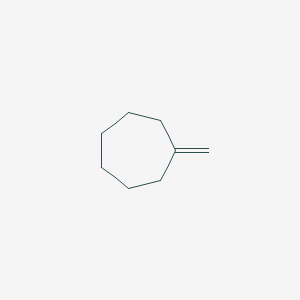
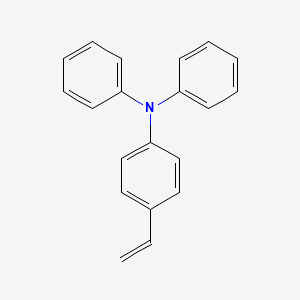
![4-[Benzyl(methyl)amino]benzoic acid](/img/structure/B3050317.png)
